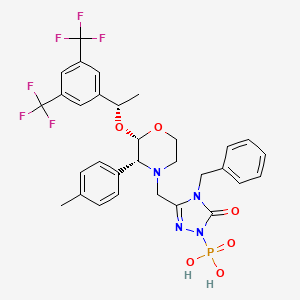
1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(p-tolyl)morpholino)methyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)phosphonic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is characterized by its unique structure, which includes multiple functional groups such as trifluoromethyl, ethoxy, morpholino, and triazolyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(p-tolyl)morpholino)methyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)phosphonic Acid involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the core triazole structure, followed by the introduction of the phosphonic acid group. The synthesis may involve the use of reagents such as trifluoromethylphenyl derivatives, ethoxy compounds, and morpholine under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of advanced techniques such as continuous flow reactors, which allow for precise control of reaction conditions and scalability. Additionally, purification methods such as crystallization or chromatography may be employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(p-tolyl)morpholino)methyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)phosphonic Acid can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, potentially altering the compound’s properties.
Substitution: The presence of multiple functional groups allows for substitution reactions, where one group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can introduce new functional groups, potentially enhancing the compound’s reactivity or stability.
Aplicaciones Científicas De Investigación
1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(p-tolyl)morpholino)methyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)phosphonic Acid has a wide range of applications in scientific research:
Chemistry: The compound’s unique structure makes it a valuable tool for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Its potential biological activity could be explored for use in drug discovery and development, particularly in targeting specific enzymes or receptors.
Medicine: The compound may have therapeutic potential, either as a standalone drug or as a component of drug delivery systems.
Industry: Its chemical properties could be leveraged in the development of new materials or as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(p-tolyl)morpholino)methyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)phosphonic Acid involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- **1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(p-tolyl)morpholino)methyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)phosphonic Acid shares similarities with other triazole-based compounds, which are known for their diverse chemical reactivity and potential biological activity.
Triazole Derivatives: Compounds such as 1,2,4-triazole and its derivatives are commonly used in pharmaceuticals and agrochemicals due to their stability and reactivity.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer a distinct set of chemical and biological properties
Propiedades
Fórmula molecular |
C31H31F6N4O6P |
|---|---|
Peso molecular |
700.6 g/mol |
Nombre IUPAC |
[4-benzyl-3-[[(2S,3R)-2-[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-methylphenyl)morpholin-4-yl]methyl]-5-oxo-1,2,4-triazol-1-yl]phosphonic acid |
InChI |
InChI=1S/C31H31F6N4O6P/c1-19-8-10-22(11-9-19)27-28(47-20(2)23-14-24(30(32,33)34)16-25(15-23)31(35,36)37)46-13-12-39(27)18-26-38-41(48(43,44)45)29(42)40(26)17-21-6-4-3-5-7-21/h3-11,14-16,20,27-28H,12-13,17-18H2,1-2H3,(H2,43,44,45)/t20-,27+,28-/m0/s1 |
Clave InChI |
FQZVUZGXKJYQBA-UASRBLEQSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)[C@@H]2[C@@H](OCCN2CC3=NN(C(=O)N3CC4=CC=CC=C4)P(=O)(O)O)O[C@@H](C)C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F |
SMILES canónico |
CC1=CC=C(C=C1)C2C(OCCN2CC3=NN(C(=O)N3CC4=CC=CC=C4)P(=O)(O)O)OC(C)C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















